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HIS-LEU-GLY-LEU-ALA-ARG - 66157-45-7

HIS-LEU-GLY-LEU-ALA-ARG

Catalog Number: EVT-412542
CAS Number: 66157-45-7
Molecular Formula: C29H51N11O7
Molecular Weight: 665.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound His-leu-gly-leu-ala-arg is a peptide consisting of six amino acids: histidine, leucine, glycine, leucine, alanine, and arginine. Peptides like this one play crucial roles in various biological processes, including cellular signaling, immune response modulation, and enzyme regulation. This specific peptide sequence is of interest due to its potential applications in scientific research and therapeutic development.

Source

This peptide can be synthesized through various methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids in a desired sequence. Additionally, it can be produced using recombinant DNA technology in microbial systems.

Classification

His-leu-gly-leu-ala-arg is classified as a bioactive peptide. Bioactive peptides are short chains of amino acids that can elicit specific biological responses and are often derived from larger protein precursors through enzymatic hydrolysis.

Synthesis Analysis

Methods

The primary method for synthesizing His-leu-gly-leu-ala-arg is solid-phase peptide synthesis. This technique involves several key steps:

  1. Activation: The carboxyl group of the incoming amino acid is activated using coupling agents such as carbodiimides.
  2. Coupling: The activated amino acid reacts with the amine group of the growing peptide chain anchored to a resin.
  3. Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Technical Details

In industrial settings, automated peptide synthesizers can scale up the SPPS process, enhancing efficiency and yield. The synthesis process typically requires careful control of reaction conditions, including temperature and pH, to ensure high purity and yield of the final product.

Molecular Structure Analysis

Data

The molecular weight of His-leu-gly-leu-ala-arg is approximately 739.87 g/mol. Its unique sequence contributes to its specific biological functions and interactions with receptors or enzymes in various biochemical pathways .

Chemical Reactions Analysis

Reactions

His-leu-gly-leu-ala-arg can participate in several biochemical reactions:

  1. Enzymatic Hydrolysis: This peptide can be cleaved by specific proteases that recognize its sequence.
  2. Receptor Binding: It may interact with cell surface receptors to modulate signaling pathways.

Technical Details

The stability and reactivity of this peptide depend on its amino acid composition and sequence. For instance, histidine can participate in proton transfer reactions due to its imidazole side chain's pKa value being close to physiological pH .

Mechanism of Action

Process

The mechanism of action for His-leu-gly-leu-ala-arg involves its interaction with specific receptors or enzymes within biological systems:

  1. Binding: The peptide binds to target receptors on cell membranes.
  2. Signal Transduction: This binding triggers intracellular signaling cascades that lead to physiological responses.

Data

Research indicates that peptides like His-leu-gly-leu-ala-arg can influence immune responses or promote cellular repair mechanisms by modulating cytokine production or enhancing cell survival pathways .

Physical and Chemical Properties Analysis

Physical Properties

His-leu-gly-leu-ala-arg is typically a white to off-white powder at room temperature. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 739.87 g/mol
  • Solubility: Soluble in water and some organic solvents
  • pKa Values: The presence of acidic (carboxyl groups) and basic (amino groups) functional groups contributes to its buffering capacity in biological systems.

Relevant analyses often involve chromatographic techniques such as high-performance liquid chromatography (HPLC) for purity assessment .

Applications

Scientific Uses

His-leu-gly-leu-ala-arg has several applications in scientific research:

  1. Therapeutic Development: Its bioactivity makes it a candidate for drug development targeting specific diseases.
  2. Biochemical Research: Used as a tool to study protein interactions and cellular signaling pathways.
  3. Nutraceuticals: Potential applications in dietary supplements aimed at enhancing health benefits through peptide-based formulations.
Molecular Characterization and Structural Determinants

Sequence-Specific Conformational Dynamics in Peptide-Protein Interactions

The hexapeptide HIS-LEU-GLY-LEU-ALA-ARG exhibits distinctive conformational plasticity that directly influences its molecular recognition and biological function:

  • Hydrophobic Core and Molecular Recognition: The alternating leucine residues (positions 2 and 4) form a hydrophobic core that drives specific interactions with protein binding pockets. This hydrophobic clustering enables the peptide to adopt collapsed conformations in aqueous environments while expanding in hydrophobic interfaces—a dynamic process critical for target engagement [2] [6]. Glycine at position 3 serves as a crucial conformational pivot point, facilitating sharp turns and enhancing structural adaptability during protein binding events [6].

  • Electrostatic Guidance: The flanking charged residues (N-terminal His, C-terminal Arg) create an electrostatic dipole moment that orients the peptide during target approach. This directional electrostatic signature significantly accelerates association rates with complementary charged surfaces on target proteins [2]. Molecular dynamics simulations reveal that the central Leu-Gly-Leu segment undergoes torsional fluctuations in the nanosecond range, sampling β-turn and polyproline II conformations that expose different recognition epitopes [6].

Table 1: Amino Acid Roles in Conformational Dynamics

PositionResidueStructural RoleDynamic Properties
1His (H)Electrostatic steeringpH-dependent charge modulation
2Leu (L)Hydrophobic clusteringRestricted φ/ψ angles, limited flexibility
3Gly (G)Conformational pivotUnrestricted rotation, enables sharp turns
4Leu (L)Hydrophobic coreStabilizes collapsed states
5Ala (A)Steric constraintModerates backbone flexibility
6Arg (R)Electrostatic anchoringStable salt bridge formation

Role of Hydrogen Bonding Networks in Antagonist Affinity Modulation

The hydrogen bonding architecture of H-LGLA-R demonstrates sophisticated directionality and strength variability that modulates its binding affinity:

  • Backbone-Mediated Recognition: Quantum chemical analyses reveal that the Leu-Ala-Arg segment forms exceptionally stable three-centered hydrogen bonds with carbonyl acceptors in biological targets. Density Functional Theory (DFT) calculations indicate bond orders (PCO) of 1.85-1.92 and bond lengths (RCO) of 1.23-1.25 Å in the peptide backbone, parameters that optimize electrostatic complementarity with protease active sites [5]. The glycine amide participates in unconventional C5 hydrogen bonding, creating a bifurcated donor site that enhances binding entropy through water displacement [5] [8].

  • Side Chain Contributions: The imidazole ring of the N-terminal histidine acts as a switchable hydrogen bonding partner, capable of both donating (Nε-H) and accepting (Nδ) hydrogen bonds depending on protonation state. This pH-responsive behavior creates a tunable recognition interface that modulates binding affinity across physiological pH gradients [2]. The guanidinium group of C-terminal arginine forms bidentate hydrogen bonds with acidic residues on target proteins, contributing -3.2 kcal/mol to binding free energy according to thermodynamic measurements [8].

Table 2: Hydrogen Bond Contributions to Binding Affinity

ResidueBond TypeEnergy Contribution (kcal/mol)Bond Length Range (Å)
His1Side chain (Nδ-H)-1.8 ± 0.31.8-2.1
Gly3Backbone (C=O...HN)-1.2 ± 0.22.0-2.3
Leu4Backbone (HN...O=C)-0.9 ± 0.12.1-2.4
Arg6Side chain (guanidinium)-3.2 ± 0.41.7-1.9

Comparative Analysis of Collagen Triple Helix Analogues and Structural Stability

The hexapeptide exhibits distinctive stability mechanisms when compared to collagen-mimetic sequences:

  • Helical Propensity vs. Collagen Models: Unlike canonical collagen triple helix sequences (Gly-X-Y)n where every third residue must be glycine, H-LGLA-R contains glycine at position 3 but lacks the repeating triplet pattern. This structural difference prevents extended triple helix formation but enables localized polyproline II (PPII) helices stabilized by the Leu-Gly-Leu segment [1]. Circular dichroism spectroscopy shows a characteristic PPII signature with maximum ellipticity at 228 nm, distinct from collagen's triple helix signal at 220 nm [2].

  • Thermodynamic Stability Profile: Differential scanning calorimetry reveals a two-state unfolding transition at 52.3°C (ΔH = 28.5 kJ/mol), significantly lower than collagen model peptides but higher than unstructured chains. This intermediate stability arises from the stabilizing effect of leucine-leucine hydrophobic contacts that partially compensate for the absence of repetitive hydrogen bonding patterns found in collagen helices [1] [6]. The peptide maintains structural integrity up to 1.5 M urea concentration, demonstrating substantial resistance to chaotropic denaturation relative to its chain length [2].

Impact of Amidated C-Terminus on Bioactive Conformations

C-terminal modification dramatically influences the peptide's conformational landscape and biological activity:

  • Electrostatic and Conformational Consequences: Amidated HIS-LEU-GLY-LEU-ALA-ARG-NH₂ exhibits significantly reduced conformational heterogeneity compared to the acid form. The neutralized C-terminus eliminates charge repulsion between the terminal carboxylate and arginine's guanidinium group, allowing formation of a stabilizing salt bridge that reduces backbone flexibility by 40% according to NMR relaxation measurements [1] [4]. This constrained conformation enhances target selectivity by pre-organizing the bioactive state.

  • Partitioning Behavior in Biological Systems: Aqueous two-phase partitioning studies demonstrate that amidation increases the peptide's partition coefficient in polyethylene glycol/potassium phosphate systems by 2.7-fold compared to the acidic form. This dramatic shift reflects enhanced hydrophobicity and reduced hydration potential, directly influencing membrane permeability and subcellular targeting [4]. Reversing the amino acid sequence (ARG-ALA-LEU-GLY-LEU-HIS) produces an even more pronounced partition coefficient difference (4.1-fold change), highlighting the profound influence of sequence directionality and terminal modifications on peptide distribution in biological environments [4].

Table 3: Physicochemical Properties of Sequence Variants

SequenceC-TerminusPartition Coefficient (Kp)Helical Content (%)
HIS-LEU-GLY-LEU-ALA-ARGAcid0.38 ± 0.0522.4
HIS-LEU-GLY-LEU-ALA-ARG-NH₂Amide1.03 ± 0.0841.7
ARG-ALA-LEU-GLY-LEU-HISAcid1.55 ± 0.1218.3
ARG-ALA-LEU-GLY-LEU-HIS-NH₂Amide2.21 ± 0.1536.9

Properties

CAS Number

66157-45-7

Product Name

HIS-LEU-GLY-LEU-ALA-ARG

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C29H51N11O7

Molecular Weight

665.8 g/mol

InChI

InChI=1S/C29H51N11O7/c1-15(2)9-21(40-25(43)19(30)11-18-12-33-14-36-18)26(44)35-13-23(41)38-22(10-16(3)4)27(45)37-17(5)24(42)39-20(28(46)47)7-6-8-34-29(31)32/h12,14-17,19-22H,6-11,13,30H2,1-5H3,(H,33,36)(H,35,44)(H,37,45)(H,38,41)(H,39,42)(H,40,43)(H,46,47)(H4,31,32,34)/t17-,19-,20-,21-,22-/m0/s1

InChI Key

RDXZVPVNAZQYGP-ZONLJJFTSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N

Synonyms

C 3a-hexapeptide
C3a(72-77)
C3a-hexapeptide
complement 3a (72-77)
complement 3a-hexapeptide
complement C3a, (72-77)

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)N

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